

# introduction to 1,1'-bi-2-naphthol and its properties

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An In-depth Technical Guide to 1,1'-Bi-2-naphthol (BINOL)

#### Introduction

1,1'-Bi-2-naphthol, commonly known as **BINOL**, is a C<sub>2</sub>-symmetric, axially chiral organic compound that has established itself as a cornerstone in the field of stereoselective chemistry. [1] Its structure consists of two 2-naphthol units linked at the 1 and 1' positions.[1] This connection creates significant steric hindrance, which restricts rotation around the C-C single bond, giving rise to stable, non-interconverting (R)- and (S)-enantiomers.[1] This axial chirality, combined with its rigid and well-defined structure, makes **BINOL** an exceptionally versatile and widely used chiral ligand and auxiliary in asymmetric catalysis.[2][3]

First resolved into its enantiopure forms in 1971, **BINOL** and its derivatives have become indispensable tools for researchers, scientists, and drug development professionals.[1] They are pivotal in the synthesis of enantiomerically pure compounds, facilitating a vast array of stereoselective transformations including reductions, oxidations, and carbon-carbon bondforming reactions.[2][4] Its derivatives are also employed in molecular recognition, chiral sensing, and the development of advanced materials like chiral polymers and metal-organic frameworks.[1]

# Properties of 1,1'-Bi-2-naphthol

The physical, chemical, and spectroscopic properties of **BINOL** are well-documented, providing a foundation for its application and derivatization.



## **Physical and Chemical Properties**

The key physical and chemical characteristics of **BINOL** are summarized in the table below. The high energy barrier to racemization underscores the conformational stability of its enantiomers under typical conditions.[1]

Property	Value	Reference
Molecular Formula	C20H14O2	[1][5]
Molar Mass	286.32 g/mol	[5][6]
Appearance	White to beige powder	[1]
Melting Point	215–218 °C	[1][7]
Solubility	Limited in water; soluble in organic solvents like THF and dioxane (50 mg/mL).	[1]
Specific Rotation ([α]D)	±35.5° (c=1 in THF)	[6][8]
Racemization Barrier	~37.8 kcal/mol	[1]
CAS Number (Racemic)	602-09-5	[5][8]
CAS Number (R)-(+)	18531-94-7	[8]
CAS Number (S)-(-)	18531-99-2	[8]

### **Spectroscopic Properties**

Spectroscopic data is crucial for the identification and characterization of **BINOL**. Key data points are presented below.



Spectroscopy	Data	Reference
<sup>1</sup> H NMR	Chemical shifts and peak multiplicities are dependent on the solvent and concentration. In CDCl <sub>3</sub> , characteristic signals for aromatic and hydroxyl protons are observed.	[9][10]
<sup>13</sup> C NMR	In CDCl <sub>3</sub> , characteristic signals include those for the aromatic carbons and the carbon atom bearing the hydroxyl group.	[11]
Infrared (IR)	A characteristic O-H stretching frequency is observed around 3458 cm <sup>-1</sup> .	[12]
UV-Vis Absorption	In solution, BINOL derivatives typically show absorption peaks corresponding to $\pi$ - $\pi$ * transitions of the naphthyl rings.	[11][13]
Circular Dichroism (CD)	The enantiomers of BINOL exhibit distinct CD spectra, which is a key characteristic of their chiroptical properties.	[13][14]

## **Synthesis of Enantiomerically Pure BINOL**

While the synthesis of racemic **BINOL** is straightforward, the preparation of its individual enantiomers requires specialized methods. The primary strategies involve the resolution of a racemic mixture and direct asymmetric synthesis.

# **Racemic Synthesis**

Racemic **BINOL** is typically prepared through the oxidative coupling of 2-naphthol.[2] A common and efficient method utilizes an oxidant like iron(III) chloride (FeCl<sub>3</sub>).[6][8] The reaction



mechanism involves the complexation of the iron(III) ion to the hydroxyl groups, followed by a radical coupling of the naphthol rings.[6][8]

#### **Enantioselective Synthesis and Resolution**

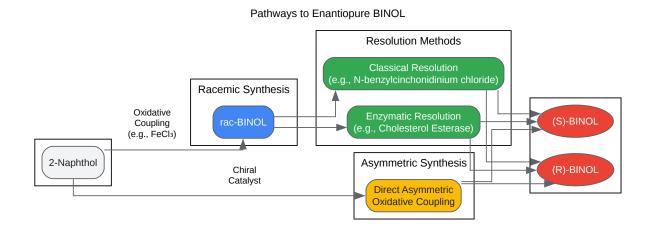
Obtaining enantiomerically pure **BINOL** is critical for its application in asymmetric catalysis. The main approaches are detailed below.

This widely used method involves reacting racemic **BINOL** with a chiral resolving agent to form diastereomeric complexes that can be separated by fractional crystallization due to their differing solubilities.[2] A highly effective resolving agent is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with one enantiomer, allowing the other to be isolated from the mother liquor.[2][6]

Enzymatic methods offer a highly selective route to enantiopure **BINOL**.[15] A common strategy is the enantioselective hydrolysis of a racemic **BINOL** diester, such as the dipentanoate ester.[6][8] An enzyme, typically cholesterol esterase, selectively hydrolyzes the diester of one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer's diester unreacted.[6][15] The resulting monoester (or diol) can then be separated from the unreacted diester.[2]

This approach aims to produce enantiomerically enriched **BINOL** directly from 2-naphthol through an enantioselective oxidative coupling reaction.[2] These reactions employ a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome of the coupling process.[6][16] For instance, (S)-**BINOL** can be prepared from 2-naphthol using a copper(II) chloride catalyst in the presence of a chiral ligand like (S)-(+)-amphetamine.[6][8]





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Caption: General workflows for the synthesis of racemic and enantiopure **BINOL**.

## **Applications in Asymmetric Catalysis**

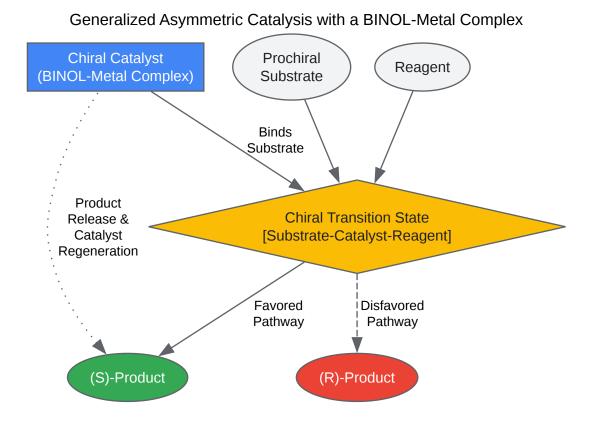
**BINOL**'s C<sub>2</sub>-symmetric chiral scaffold makes it an exemplary ligand for a wide variety of metals, including aluminum, titanium, zinc, copper, and lanthanides.[3][16][17] The resulting metal-**BINOL** complexes act as powerful Lewis acid or transition-metal catalysts for a multitude of asymmetric reactions.[3] The steric and electronic properties of the **BINOL** ligand can be fine-tuned through substitution at various positions on the naphthyl rings, allowing for the optimization of catalytic activity and enantioselectivity for specific transformations.[16]

#### Key applications include:

- Carbon-Carbon Bond Formation: Including Diels-Alder reactions, Michael additions, aldol reactions, and enantioselective alkylations of aldehydes with dialkylzinc reagents.[1][3]
- Reductions and Oxidations: Such as the reduction of ketones and the oxidation of sulfides.
- C-H Activation: **BINOL**-enabled enantioselective C-H thiolation of ferrocenes demonstrates its utility in modern synthetic challenges.[1]



Derivatives like H<sub>8</sub>-**BINOL**, a partially hydrogenated version, often exhibit different geometries and acidities, leading to improved enantioselectivity in certain reactions compared to **BINOL** itself.[4]



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